6-Benzylthioinosine is classified under purine nucleoside analogues. Its synthesis and biological properties have been extensively studied, particularly in relation to its interactions with enzymes involved in nucleotide metabolism. The compound has been identified in various studies as having a role in cancer research and parasitology, highlighting its importance in medicinal chemistry.
The synthesis of 6-benzylthioinosine typically involves several steps, utilizing various reagents and conditions to achieve the desired product. One common method includes the use of N-bromosuccinimide and benzoyl peroxide in a reflux setup, followed by reactions involving di-tert-butyl iminodicarboxylate and sodium hydride in tetrahydrofuran. The purification processes often involve silica gel column chromatography to isolate the final product with high purity.
For instance, one synthesis pathway involves the reaction of specific precursors under controlled temperatures, with subsequent extraction and purification steps that yield 6-benzylthioinosine with significant efficiency .
The molecular structure of 6-benzylthioinosine can be represented as follows:
The compound features a benzyl group attached to the sulfur atom of the thioinosine moiety, which significantly influences its biological activity. The structural arrangement allows for effective binding to adenosine kinase, facilitating its role as a substrate analogue.
6-Benzylthioinosine undergoes various chemical reactions that are crucial for its biological activity. One significant reaction involves its phosphorylation by adenosine kinase, where it mimics adenosine but alters the enzyme's normal function. This interaction leads to the inhibition of Toxoplasma gondii growth by disrupting nucleotide metabolism.
Research has demonstrated that modifications to the benzyl group or other parts of the molecule can enhance or diminish its binding affinity to adenosine kinase, indicating a structure-activity relationship that is critical for optimizing therapeutic efficacy .
The mechanism of action of 6-benzylthioinosine primarily revolves around its ability to act as a subversive substrate for adenosine kinases. Upon phosphorylation, it is converted into a nucleotide analogue that can interfere with normal cellular processes, including RNA synthesis and energy metabolism.
Studies have shown that treatment with 6-benzylthioinosine leads to altered cell cycle progression in leukemia cells, suggesting its potential use in cancer therapy by promoting differentiation or apoptosis of malignant cells .
These properties are essential for understanding how 6-benzylthioinosine behaves under various experimental conditions, which can influence its application in scientific research.
6-Benzylthioinosine has several applications within scientific research:
6-Benzylthioinosine (6BT, C₁₇H₁₈N₄O₄S) is a synthetic purine nucleoside analog characterized by a benzylthio modification at the C6 position of the inosine scaffold. Its core structure consists of a hypoxanthine base linked to a ribose sugar via an N9-glycosidic bond. The critical structural modification—a benzylthio (C₆H₅CH₂S−) group replacing the oxygen at C6—confers unique biochemical properties. This substitution creates a sterically bulky, hydrophobic moiety that significantly alters molecular recognition by enzymes and transporters compared to endogenous nucleosides. The benzylthio group enhances binding to hydrophobic pockets in target proteins, such as Toxoplasma gondii adenosine kinase (TgAK) and mammalian equilibrative nucleoside transporter 1 (ENT1), while reducing affinity for human adenosine kinase—a key factor in its selective toxicity against pathogens and cancer cells [3] [5] [9].
6BT exhibits limited aqueous solubility but is highly soluble in dimethyl sulfoxide (DMSO), a property leveraged in experimental formulations (>10 mM stock solutions). It remains stable for >2 years when stored desiccated at –20°C, with short-term stability (weeks) at 0–4°C. The compound is sensitive to prolonged exposure to light or oxidizing agents. While comprehensive single-crystal X-ray diffraction data are not fully reported in the available literature, computational modeling and NMR analyses confirm a β-D-ribofuranose configuration with C2'-endo sugar puckering. The benzylthio group adopts a conformation nearly perpendicular to the purine plane, optimizing hydrophobic interactions in enzyme active sites. Key physicochemical parameters include:
Table 1: Physicochemical Properties of 6-Benzylthioinosine
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₁₇H₁₈N₄O₄S | |
CAS Registry Number | 6165-03-3 | |
Solubility in DMSO | >50 mM | Primary solvent for stock solutions |
Solubility in Water | Low | Requires solubilization aids |
Melting Point | Not reported | |
Storage Stability | >2 years at –20°C | Desiccated, protected from light |
SMILES | OC[C@@H]1C@@HC@@HC@HO1 | Stereochemistry specified |
The synthesis of 6BT typically begins with protected ribose intermediates (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) condensed with 6-chloropurine under Vorbrüggen conditions, followed by selective displacement of the C6 chlorine with benzylthiol. Alternative routes involve direct thiolation of inosine using benzyl mercaptan activated by Mitsunobu reagents or Lewis acids. Carbocyclic analogues replace the ribose oxygen with a methylene group (-CH₂-), enhancing metabolic stability against phosphorylases. These are synthesized via ring-closing metathesis of diene precursors derived from cyclopentadiene, followed by enzymatic resolution to obtain enantiomerically pure forms. Key steps include:
Table 2: Synthetic Approaches for 6-Benzylthioinosine Analogues
Analog Type | Key Synthetic Strategy | Advantages |
---|---|---|
Ribose-based 6BT | Vorbrüggen glycosylation → SₙAr with PhCH₂SH | High yield (>70%) |
Carbocyclic 6BT | Ring-closing metathesis → Enzymatic resolution → Purine coupling | Enhanced enzymatic stability |
7-Deaza-6BT | Buchwald-Hartwig amination → Glycosylation | Flexible benzylthio group orientation |
Combinatorial libraries of 6BT analogues have been constructed to optimize binding to TgAK and ENT1. Solid-phase synthesis using trityl resin-linked ribose enables rapid diversification:
Table 3: Structure-Activity Relationships of Key 6BT Analogues
Analog | TgAK IC₅₀ (μM) | ENT1 Kᵢ (nM) | Notable Activity |
---|---|---|---|
6-Benzylthioinosine (6BT) | 40 | 100–500 | Baseline compound |
p-Nitro-6BT | 5.2 | 0.8 | High TgAK inhibition; ENT1 ultrapotent binder |
m-Bromo-6BT | 22 | 15 | Moderate dual activity |
7-Deaza-p-cyano-6BT | 5.3 | 3.2 | Enhanced conformational flexibility |
Carbocyclic-6BT | 18 | 220 | Improved metabolic stability |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7